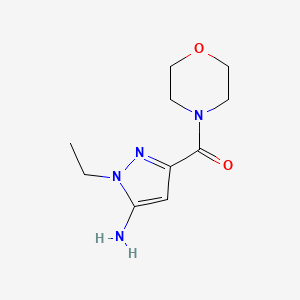
(S)-4-Amino-3-(4-fluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-4-Amino-3-(4-fluorophenyl)butanoic acid”, also known as “(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride”, is a chemical compound with the molecular formula C10H13ClFNO2 . It is also referred to as 4-Fluorophenibut, a GABA B receptor agonist .
Molecular Structure Analysis
The InChI code for “(S)-4-Amino-3-(4-fluorophenyl)butanoic acid” is1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“(S)-4-Amino-3-(4-fluorophenyl)butanoic acid” is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Pharmaceutical Intermediate Synthesis : A study by Fan (1990) discusses 4,4-Bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate. The research focuses on improving the synthesis process by removing undesired isomers through sulfonation.
Anticonvulsant Applications : Kaplan et al. (1980) explored Schiff bases of gamma-aminobutyric acid, including compounds related to (S)-4-Amino-3-(4-fluorophenyl)butanoic acid. These compounds demonstrated anticonvulsant properties and were found to mimic gamma-aminobutyric acid in certain biological activities (Kaplan et al., 1980).
Structural and Vibrational Analysis : Pallavi and Tonannavar (2020) conducted a detailed study on the vibrational and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid, a closely related compound. Their research employed DFT computed zwitterionic structures, aiding in understanding the compound's molecular properties (Pallavi & Tonannavar, 2020).
Glucose Sensing Materials : Das et al. (2003) synthesized Amino-3-fluorophenyl boronic acid, which is structurally related to (S)-4-Amino-3-(4-fluorophenyl)butanoic acid. This compound was used to construct glucose sensing materials, demonstrating its potential in biomedical applications (Das et al., 2003).
Synthesis of New Biologically Active Molecules : Holla et al. (2003) investigated fluorine-containing compounds, including 4-amino-3-(phenoxy)phenyl butanoic acid, for their potential as antibacterial agents. This research highlights the significance of fluorinated compounds in developing new therapeutic agents (Holla et al., 2003).
Radiochemical Studies for PET Imaging : Naik et al. (2018) synthesized new GABAB agonists, including derivatives of (S)-4-Amino-3-(4-fluorophenyl)butanoic acid, for potential use as PET radiotracers. These compounds were evaluated for their binding affinity and brain uptake in mice, indicating their applicability in neuroimaging studies (Naik et al., 2018).
Synthesis of Fluorescent Amino Acids : Maity et al. (2015) reported the synthesis of fluorescent amino acids, including derivatives of (S)-4-Amino-3-(4-fluorophenyl)butanoic acid. These compounds were evaluated for their fluorescence properties, demonstrating their utility in biochemical studies (Maity et al., 2015).
Mechanism of Action
Safety and Hazards
“(S)-4-Amino-3-(4-fluorophenyl)butanoic acid” is labeled with the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust or mist, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(3S)-4-amino-3-(4-fluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHXHLDNSXLAPX-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-3-(4-fluorophenyl)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2440323.png)
![1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2440325.png)
![5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2440326.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2440328.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2440335.png)
![1-Methyl-3-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)
![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)
![4-bromo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2440338.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2440339.png)
![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2440342.png)